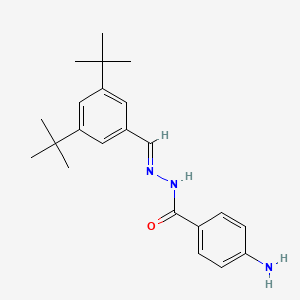![molecular formula C12H16N2O2 B5882054 N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)
N-[2-(acetylamino)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(acetylamino)phenyl]butanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that was first developed in Russia in the 1990s. It is a derivative of the endogenous neuropeptide cycloprolylglycine and is classified as a prodrug of cycloprolylglycine. Noopept has gained popularity as a cognitive enhancer and is believed to improve memory, learning, and focus.
Mecanismo De Acción
The exact mechanism of action of Noopept is not fully understood, but it is believed to work through several different pathways. Noopept has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Noopept also increases the activity of glutamate receptors, which are involved in learning and memory. Additionally, Noopept has been shown to have antioxidant and anti-inflammatory properties, which may help protect the brain from damage.
Biochemical and Physiological Effects
Noopept has been shown to have several biochemical and physiological effects. In animal models, Noopept has been shown to increase the density of synapses in the hippocampus, which is involved in learning and memory. Noopept has also been shown to increase the levels of acetylcholine, a neurotransmitter involved in learning and memory. Additionally, Noopept has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Noopept in lab experiments is its ability to improve memory and learning in animal models. This can be useful in studies that require animals to learn and remember specific tasks. Additionally, Noopept has been shown to have neuroprotective effects, which can be useful in studies that involve inducing brain damage or injury. However, one limitation of using Noopept in lab experiments is its potential to interact with other drugs or chemicals, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on Noopept. One area of interest is the potential therapeutic effects of Noopept in patients with cognitive impairments such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Another area of interest is the potential use of Noopept as a treatment for anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of Noopept and its effects on the brain.
Métodos De Síntesis
Noopept is synthesized through a multi-step process starting with the reaction of phenylacetyl chloride with ethyl glycinate hydrochloride to produce N-[2-(acetylamino)phenyl]butanamideyl glycine ethyl ester. This intermediate is then reacted with cyclohexyl isocyanate to produce N-[2-(acetylamino)phenyl]butanamideyl-L-prolylglycine ethyl ester. The final step involves the acetylation of the amine group with acetic anhydride to produce Noopept.
Aplicaciones Científicas De Investigación
Noopept has been extensively studied for its cognitive-enhancing effects. In animal models, Noopept has been shown to improve memory and learning, increase attention and focus, and reduce anxiety and depression. In humans, Noopept has been studied for its potential therapeutic effects in patients with cognitive impairments such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Noopept has also been studied as a potential treatment for anxiety and depression.
Propiedades
IUPAC Name |
N-(2-acetamidophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-6-12(16)14-11-8-5-4-7-10(11)13-9(2)15/h4-5,7-8H,3,6H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWMEMJRKLTRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

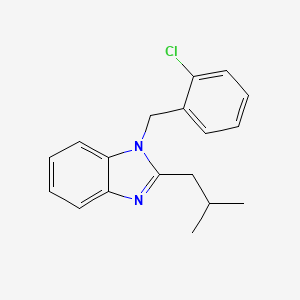
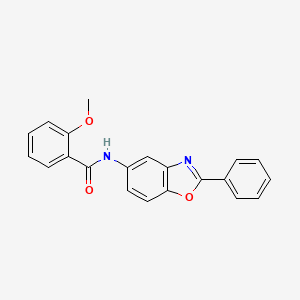
![1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5881995.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)

![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)
![3-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882036.png)
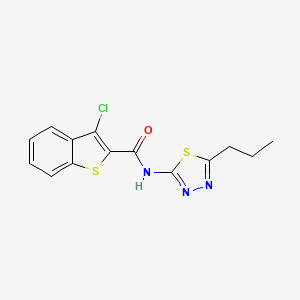
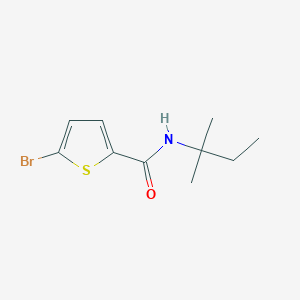
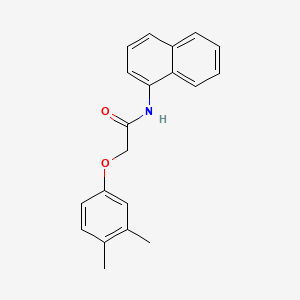
![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)
